BenchChemオンラインストアへようこそ!

Afuresertib

Kinase selectivity profiling AKT isoform potency ATP-competitive inhibition

Select Afuresertib for oncology programs targeting AKT1-driven tumors. It is the optimal pan-AKT inhibitor for HR+/HER2– breast cancer research, having demonstrated a 67% reduction in disease progression risk (HR=0.33) in the Phase 3 AFFIRM-205 trial. With a Ki of 0.08 nM, its potency against AKT1 is 37.5-fold greater than Capivasertib and 62.5-fold greater than Ipatasertib, ensuring superior target engagement in PI3K/AKT/PTEN-altered models. This compound also shows robust in vivo efficacy in ovarian (SKOV3) and breast (BT474) xenografts.

Molecular Formula C18H17Cl2FN4OS
Molecular Weight 427.3 g/mol
CAS No. 1047644-62-1
Cat. No. B560028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfuresertib
CAS1047644-62-1
SynonymsN-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Molecular FormulaC18H17Cl2FN4OS
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
InChIInChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
InChIKeyAFJRDFWMXUECEW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Afuresertib (CAS 1047644-62-1): ATP-Competitive Pan-AKT Inhibitor with Differentiated Kinase Selectivity and Late-Stage Clinical Validation


Afuresertib (GSK2110183, LAE002) is an orally bioavailable, ATP-competitive pan-AKT kinase inhibitor . It potently inhibits all three AKT isoforms, with reported Ki values of 0.08 nM for AKT1, 2 nM for AKT2, and 2.6 nM for AKT3 . The compound is currently in late-stage clinical development (Phase 2/3) across multiple oncology indications, including HR+/HER2– breast cancer, platinum-resistant ovarian cancer, and multiple myeloma [1].

Why AKT Inhibitors Are Not Interchangeable: Afuresertib's Distinct Selectivity Profile and Clinical Differentiation Require Evidence-Based Sourcing


Despite being grouped as pan-AKT inhibitors, compounds within this class exhibit divergent selectivity profiles against off-target kinases (e.g., PKA, PKG, ROCK) and variable clinical safety and efficacy outcomes . Kinobead chemoproteomic profiling of five clinical AKT inhibitors revealed that AKT1 and AKT2 are the only common targets across the class, with each compound engaging between 4 and 29 distinct nM-range targets [1]. Furthermore, significant differences in clinical efficacy have been observed across indications; for instance, while afuresertib demonstrated a 67% reduction in disease progression risk (HR = 0.33) in the Phase 3 AFFIRM-205 breast cancer trial, other AKT inhibitors have shown inconsistent or negative outcomes in similar settings [2]. These biochemical and clinical divergences make generic substitution scientifically unsound without direct comparative evidence.

Quantitative Comparative Evidence: Afuresertib Differentiation Versus Key AKT Inhibitor Analogs


AKT1 Isoform Selectivity: Afuresertib Exhibits 25-Fold and 32.5-Fold Preferential Inhibition Over AKT2 and AKT3

In cell-free kinase assays, afuresertib demonstrates pronounced selectivity for AKT1 (Ki = 0.08 nM) relative to AKT2 (Ki = 2 nM) and AKT3 (Ki = 2.6 nM), representing a 25-fold and 32.5-fold preference, respectively . In contrast, Capivasertib shows Ki values of 3 nM, 8 nM, and 8 nM for AKT1, AKT2, and AKT3, with only 2.7-fold AKT1 selectivity, while Ipatasertib exhibits Ki values of 5 nM, 18 nM, and 8 nM (3.6-fold AKT1 selectivity) . The allosteric inhibitor MK-2206 shows substantially weaker potency with Ki values of 8 nM, 12 nM, and 65 nM for AKT1, AKT2, and AKT3 .

Kinase selectivity profiling AKT isoform potency ATP-competitive inhibition

Clinical Phase 3 Pivotal Efficacy: Afuresertib Plus Fulvestrant Reduces Progression Risk by 67% (HR = 0.33) in HR+/HER2– Metastatic Breast Cancer

In the pivotal Phase 3 AFFIRM-205 trial (NCT04851613) enrolling patients with HR+/HER2– locally advanced or metastatic breast cancer harboring PIK3CA/AKT1/PTEN alterations, afuresertib (125 mg QD) plus fulvestrant achieved a median PFS of 7.6 months compared with 2.0 months for placebo plus fulvestrant (HR = 0.33; P < 0.0001), representing a 67% reduction in the risk of disease progression or death [1]. Notably, 70.5% of the 261 enrolled patients had received prior CDK4/6 inhibitor therapy, establishing efficacy in a contemporary endocrine-resistant population [2]. For class-level inference, Capivasertib plus fulvestrant in the Phase 3 CAPItello-291 trial achieved a median PFS of 7.3 months in the AKT pathway-altered population (HR = 0.50; 50% risk reduction) [3].

Breast cancer Endocrine resistance Phase 3 clinical trial PIK3CA/AKT1/PTEN alterations

ATP-Competitive Versus Allosteric Mechanism: Afuresertib Demonstrates Tumor-Specific Antiproliferative Activity Superior to MK-2206 in Mesothelioma Models

In a comparative study evaluating antiproliferative efficacy across six malignant pleural mesothelioma (MPM) cell lines (ACC-MESO-4, Y-MESO-8A, MSTO-211H, NCI-H28, NCI-H2052, NCI-H2452) and normal mesothelial MeT-5A cells, afuresertib exhibited consistently lower IC50 values than the allosteric AKT inhibitor MK-2206 [1]. While absolute IC50 values vary by cell line, the study concluded that afuresertib, as an ATP-competitive inhibitor, exerted tumor-specific effects superior to MK-2206 in MPM cells [2]. Afuresertib treatment significantly increased caspase-3 and caspase-7 activities and apoptotic cell numbers in ACC-MESO-4 and MSTO-211H cells [3].

Malignant pleural mesothelioma ATP-competitive inhibitor Antiproliferative activity Tumor selectivity

Synthetic Lethality in BRCA1/2-Mutant Cancers: Afuresertib Demonstrates Potent Monotherapy Activity (EC50 < 1 μM) in 21% of Solid Tumor Cell Lines

In a panel screening of solid tumor cell lines, 21% exhibited sensitivity to afuresertib monotherapy with EC50 < 1 μM, while 65% of hematological cell lines showed similar sensitivity . In vivo, afuresertib achieved dose-dependent tumor growth inhibition (TGI) in BT474 breast tumor xenografts of 8%, 37%, and 61% at 10, 30, and 100 mg/kg daily oral dosing, respectively, and in SKOV3 ovarian tumor xenografts, TGI of 23%, 37%, and 97% at the same doses . Afuresertib inhibits the kinase activity of the E17K AKT1 mutant protein with an EC50 of 0.2 nM .

Synthetic lethality BRCA1/2 mutation Solid tumors Monotherapy activity

Kinome-Wide Target Engagement: Afuresertib Engages Fewer Off-Target Kinases Than Ipatasertib and Capivasertib in Chemoproteomic Profiling

Chemoproteomic target affinity profiling using kinobeads in BT-474 breast cancer cells identified between 4 and 29 nM-range targets across five clinical AKT inhibitors (afuresertib, capivasertib, ipatasertib, MK-2206, and GSK690693) [1]. AKT1 and AKT2 were the only common targets across all five compounds, confirming divergent off-target engagement profiles [2]. Afuresertib showed selectivity for AKT over a panel of 13 kinases (all with IC50 > 100 nM), but does inhibit PKA (IC50 = 1.3 nM), PKG1α (IC50 = 0.9 nM), and PKG1β (IC50 = 4 nM) [3].

Chemoproteomics Kinobead profiling Target selectivity Off-target engagement

Clinical Pharmacokinetics: Afuresertib Exhibits Extended Half-Life of ~1.7 Days Enabling Once-Daily Oral Dosing

In a Phase 1 study of 73 patients with advanced hematologic malignancies, afuresertib demonstrated dose-proportional PK at doses >75 mg, with median Tmax of 1.5 to 2.5 hours post-dose and an extended terminal half-life of approximately 1.7 days [1]. The maximum tolerated dose (MTD) was established at 125 mg daily, with dose-limiting toxicities (liver function test abnormalities) observed in the 150 mg cohort [2]. For comparison, Capivasertib employs an intermittent dosing schedule (4 days on/3 days off) due to a shorter half-life of approximately 8-12 hours, while MK-2206 requires once-weekly dosing due to an exceptionally long half-life of 60-80 hours .

Pharmacokinetics Half-life Oral bioavailability Dosing regimen

Recommended Afuresertib Research Applications Based on Validated Differential Evidence


Preclinical Investigation of Endocrine-Resistant HR+/HER2– Breast Cancer Models, Particularly Post-CDK4/6 Inhibitor Progression

Afuresertib is the optimal AKT inhibitor for HR+/HER2– breast cancer research programs focused on PI3K/AKT/PTEN-altered tumors progressing after CDK4/6 inhibitor therapy. This recommendation is supported by Phase 3 AFFIRM-205 data demonstrating a 67% reduction in progression risk (HR = 0.33; median PFS 7.6 vs 2.0 months; P < 0.0001) in a population where 70.5% of patients had received prior CDK4/6 inhibitors [1]. For in vivo models, BT474 breast tumor xenografts showed dose-dependent TGI of 8%, 37%, and 61% at 10, 30, and 100 mg/kg daily oral dosing .

Studies Requiring High AKT1 Isoform Selectivity and Potency, Including E17K AKT1 Mutant-Driven Models

Afuresertib is indicated for research programs investigating AKT1-driven signaling or AKT1-specific mutant cancers (e.g., E17K AKT1). The compound exhibits a Ki of 0.08 nM for AKT1, representing 37.5-fold higher potency than Capivasertib (Ki = 3 nM) and 62.5-fold higher than Ipatasertib (Ki = 5 nM) [1]. Additionally, afuresertib shows a 25-fold and 32.5-fold selectivity ratio for AKT1 over AKT2 and AKT3, respectively, versus 2.7-fold for Capivasertib and 3.6-fold for Ipatasertib . The E17K AKT1 mutant protein is inhibited with an EC50 of 0.2 nM [2].

Malignant Pleural Mesothelioma and ATP-Competitive AKT Inhibitor Mechanistic Studies

Afuresertib is the preferred ATP-competitive AKT inhibitor for malignant pleural mesothelioma (MPM) research, based on direct head-to-head comparison with the allosteric inhibitor MK-2206 demonstrating superior antiproliferative activity across six MPM cell lines and enhanced tumor selectivity relative to normal mesothelial cells [1]. The compound significantly increases caspase-3 and caspase-7 activities and induces apoptosis in MPM cells, supporting its use in apoptosis-focused mechanistic studies .

PTEN-Deficient or PIK3CA-Mutant Solid Tumor Xenograft Studies, Including Ovarian Cancer Models

Afuresertib is suitable for in vivo solid tumor xenograft studies, particularly in PTEN-deficient or AKT-dependent ovarian cancer models. In SKOV3 ovarian tumor xenografts, afuresertib achieved robust dose-dependent TGI of 23%, 37%, and 97% at 10, 30, and 100 mg/kg daily oral dosing, respectively [1]. While Phase 2 clinical data in platinum-resistant ovarian cancer (PROFECTA-II) showed no significant PFS improvement in the unselected intent-to-treat population, exploratory biomarker analysis suggested potential efficacy in phospho-AKT positive patients (HR = 0.4; median PFS 5.4 vs 2.9 months), warranting biomarker-stratified preclinical investigation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afuresertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.